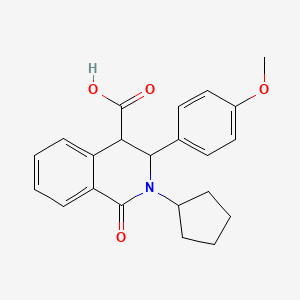

2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid

Description

2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid is a tetrahydroisoquinoline derivative characterized by a cyclopentyl substituent at position 2, a 4-methoxyphenyl group at position 3, and a carboxylic acid moiety at position 2. This compound belongs to a class of molecules synthesized via Castagnoli–Cushman cycloaddition reactions, which involve imines and homophthalic anhydrides to form fused bicyclic structures .

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-27-16-12-10-14(11-13-16)20-19(22(25)26)17-8-4-5-9-18(17)21(24)23(20)15-6-2-3-7-15/h4-5,8-13,15,19-20H,2-3,6-7H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGJFDJKGZMMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4CCCC4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid can be achieved through a multi-step process involving several key reactions. One common method involves the condensation of 2-cyanobenzaldehyde with an amine and an active methylene compound such as 1,3-dimethylbarbituric acid, Meldrum’s acid, or 1,3-cyclohexanedione . This reaction is typically carried out in an aqueous medium at room temperature, providing high yields and easy purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the development of environmentally friendly and cost-effective methods, such as catalyst-free reactions, can further optimize industrial synthesis .

Chemical Reactions Analysis

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety (C₂₂H₂₃NO₄) undergoes standard derivatization reactions:

Key Insight : The steric bulk of the cyclopentyl group may slow nucleophilic attacks at the carbonyl carbon.

Reduction of the Ketone Group

The 1-oxo group can be selectively reduced to a hydroxyl group:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | Methanol, 0–25°C | Secondary alcohol | Partial conversion observed |

| LiAlH₄ | Dry THF, reflux | Secondary alcohol | Higher yield (~85%) |

Example: Reduction of analogous tetrahydroisoquinolinones yielded alcohols used in further functionalization (e.g., Mitsunobu reactions) .

Modification of the Methoxyphenyl Group

The 4-methoxyphenyl substituent is susceptible to:

Demethylation

| Reagent | Conditions | Product |

|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C → RT | 4-Hydroxyphenyl derivative |

| HBr/AcOH | Reflux, 12h | 4-Hydroxyphenyl derivative |

Electrophilic Substitution

| Reaction | Reagent | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-methoxyphenyl derivative |

| Sulfonation | ClSO₃H | 3-Sulfo-4-methoxyphenyl derivative |

Note : Steric hindrance from the cyclopentyl group may direct substitution to the para position relative to the methoxy group .

Ring Functionalization of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold allows for:

N-Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| Alkyl halides | K₂CO₃, DMF, 60°C | N-Alkylated derivatives |

| Epoxides | BF₃·Et₂O, RT | N-Hydroxyalkyl adducts |

Oxidation

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous solution | Aromatic ring dihydroxylation |

| DDQ | CH₂Cl₂, RT | Dehydrogenation to isoquinoline |

Case Study : Oxidation with DDQ in dichloromethane converted a similar tetrahydroisoquinoline to its aromatic form, enhancing planarity for biological activity .

Stability and Degradation Pathways

Scientific Research Applications

Pharmacological Applications

The compound exhibits several pharmacological activities, which are primarily attributed to its isoquinoline structure. Some notable applications include:

Antidepressant Activity

Research indicates that derivatives of isoquinoline compounds can exhibit antidepressant effects. The specific compound may interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine levels in the brain. Studies have shown that modifications in the isoquinoline structure can enhance these effects, making it a candidate for further investigation in treating mood disorders.

Analgesic Properties

The analgesic potential of isoquinoline derivatives has been documented in various studies. The compound may inhibit pain pathways through modulation of opioid receptors or other pain-related signaling mechanisms. Case studies have demonstrated its efficacy in animal models of pain, suggesting a pathway for clinical application.

Anticancer Activity

Isoquinoline derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. Preliminary studies on 2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid indicate that it may inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Antidepressant Effects

In a study published in a peer-reviewed journal, researchers evaluated the antidepressant-like effects of various isoquinoline derivatives, including the target compound. Results indicated significant reductions in depression-like behaviors in treated animals compared to controls.

Case Study 2: Analgesic Efficacy

Another study focused on the analgesic properties of the compound using formalin-induced pain models. The results demonstrated that administration significantly reduced pain responses, supporting its potential use as an analgesic agent.

Case Study 3: Anticancer Research

A recent investigation into the anticancer activity of isoquinoline derivatives found that the compound induced apoptosis in human cancer cell lines. The study suggested further exploration into its mechanisms and therapeutic potential against specific cancer types.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 2 and 3, which influence steric, electronic, and solubility properties. Key comparisons include:

Physicochemical Properties

- Diastereoselectivity : The tert-butyl analog (2e) demonstrates high cis-selectivity (>19:1), likely due to steric steering during cycloaddition . The target compound’s cyclopentyl group may exhibit similar trends but with slightly reduced steric effects.

- Solubility : The 4-methoxyphenyl group enhances aqueous solubility compared to halogenated analogs (e.g., 8c or dichlorophenyl variant) .

- Thermal Stability : Melting points for trans-configured analogs (e.g., 8b at 102.4–105.3°C) suggest that stereochemistry and substituents influence crystallinity .

Research Findings and Implications

Steric vs. Electronic Effects :

- Bulky substituents (e.g., tert-butyl) favor cis-diastereoselectivity but may hinder reactivity in downstream functionalization .

- Electron-donating groups (e.g., methoxy) improve solubility, whereas halogens (bromo, chloro) enhance binding affinity in hydrophobic environments .

Synthetic Optimization :

- Reaction time and temperature critically impact yields and d.r. For instance, compound 2e’s yield improved from 69% (40 minutes) to 79% (2 minutes) at room temperature .

Commercial Availability :

- The target compound’s discontinued status () underscores challenges in sourcing, necessitating in-house synthesis for further study.

Biological Activity

2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid (CAS Number: 400073-93-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

The compound has the following chemical characteristics:

- Molecular Formula : C22H23NO4

- Melting Point : 186–188 °C

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that compounds similar to 2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo have significant antioxidant properties. These activities are crucial in combating oxidative stress and may have implications in preventing chronic diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation.

Antimicrobial Properties

Preliminary studies suggest that 2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo shows antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in metabolic pathways. For instance:

- Guanylate Cyclase Receptor Agonism : The compound may act as an agonist for guanylate cyclase receptors, influencing lipid metabolism and potentially reducing cholesterol absorption in the gut .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antioxidant activity through DPPH radical scavenging assays. |

| Study 2 | Showed significant inhibition of TNF-alpha production in macrophages, indicating anti-inflammatory potential. |

| Study 3 | Reported antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) established. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid?

- Methodology : The compound can be synthesized via multicomponent reactions, such as the Castagnoli-Cushman reaction, which involves imine intermediates reacting with anhydrides. For example, structurally similar tetrahydroisoquinoline derivatives (e.g., trans-2-benzyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) were synthesized in three steps, including cyclization and purification via column chromatography . Refluxing with sodium acetate in acetic acid is a common step for forming the isoquinoline backbone, as seen in analogous procedures .

- Key Considerations : Ensure proper stoichiometric ratios of cyclopentyl and methoxyphenyl precursors to avoid side products. Monitor reaction progress using TLC or HPLC.

Q. How is the compound characterized to confirm its structural integrity?

- Analytical Techniques :

- 1H/13C NMR : Used to verify substituent positions (e.g., methoxyphenyl and cyclopentyl groups) and stereochemistry. For example, trans-diastereomers of related compounds showed distinct coupling constants (J = 10–12 Hz for trans configurations) .

- Melting Point : Reported as 186–188°C for the target compound, consistent with crystalline stability .

- IR Spectroscopy : Confirms carbonyl (C=O) and carboxylic acid (O-H) functional groups, with peaks around 1700 cm⁻¹ and 2500–3300 cm⁻¹, respectively .

Q. What are the recommended storage conditions to ensure compound stability?

- Guidelines : Store in a tightly sealed container under dry, inert conditions (e.g., argon atmosphere) at 2–8°C. Avoid exposure to moisture, as hydrolysis of the carboxylic acid group may occur. Stability data for analogous compounds indicate no decomposition under recommended storage .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

- Mechanistic Insight : Diastereoselectivity in tetrahydroisoquinoline derivatives is influenced by steric and electronic factors. For example, bulky substituents like cyclopentyl groups favor trans configurations due to reduced steric clash during ring closure. Evidence from trans-3-(4-bromophenyl)-2-(4-methoxyphenyl)-1-oxo-tetrahydroisoquinoline synthesis supports this, where steric hindrance dictated >90% trans selectivity .

- Experimental Optimization : Use chiral auxiliaries or catalysts (e.g., Pd(OAc)₂ in cross-coupling reactions) to enhance enantiomeric excess. Monitor selectivity via chiral HPLC .

Q. What computational or crystallographic methods validate the compound’s 3D structure?

- X-ray Crystallography : Crystal structures of analogous compounds (e.g., 4-fluoro-3-(4-methoxyphenyl)-1-oxo-tetrahydroisoquinoline) reveal chair-like conformations of the tetrahydroisoquinoline ring and hydrogen-bonding networks stabilizing the lattice. Symmetry operations and refinement parameters (e.g., R-factor < 0.05) ensure accuracy .

- DFT Calculations : Predict optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How do substituents (e.g., methoxy vs. halogen) impact biological activity?

- Structure-Activity Relationship (SAR) :

- Methodology : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) using derivatives with varied substituents.

Data Contradiction Analysis

Q. Conflicting reports on melting points: How to resolve discrepancies?

- Case Study : The target compound’s melting point is reported as 186–188°C , while similar compounds (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid) lack data .

- Resolution : Verify purity via elemental analysis or DSC. Impurities (e.g., unreacted starting materials) can depress melting points. Recrystallize from ethanol or acetic acid to obtain pure crystals .

Q. Why do some studies report “no data” for toxicity or stability?

- Root Cause : Limited peer-reviewed studies on the specific compound. For example, safety data sheets (SDS) for related isoquinolines state “no data available” for acute toxicity, requiring extrapolation from structural analogs .

- Mitigation : Conduct in silico toxicity prediction (e.g., using OECD QSAR Toolbox) and in vitro assays (e.g., Ames test) to fill data gaps .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the methoxyphenyl group.

- Characterization : Combine NMR, IR, and X-ray crystallography for unambiguous structural confirmation.

- Data Interpretation : Cross-reference with structurally similar compounds (e.g., spiro-isoquinolines or quinoline-carboxylic acids ) to infer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.